molecular formula C11H19Cl2N3 B2787581 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride CAS No. 125819-00-3

4-(4-Methylpiperazin-1-yl)aniline dihydrochloride

Cat. No.: B2787581
CAS No.: 125819-00-3
M. Wt: 264.19
InChI Key: FKSBOPHQYYZQCN-UHFFFAOYSA-N
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Description

Its dihydrochloride salt form enhances aqueous solubility, making it valuable in medicinal chemistry for drug synthesis, particularly as an intermediate in inhibitors targeting enzymes like Vascular Adhesion Protein-1 (VAP-1) . The compound is synthesized via coupling reactions involving chloro derivatives and 4-(4-methylpiperazin-1-yl)aniline, followed by salt formation .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;/h2-5H,6-9,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSBOPHQYYZQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen acts as a nucleophile in substitution reactions, enabling functionalization of aromatic systems. For instance, it reacts with electrophiles like 2-chloro-N-isopropyl-5-nitropyrimidin-4-amine in n-butanol under reflux:

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine+4-(4-Methylpiperazin-1-yl)anilinen-butanol, ΔN4-isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-5-nitropyrimidine-2,4-diamine\text{2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine} + \text{4-(4-Methylpiperazin-1-yl)aniline} \xrightarrow{\text{n-butanol, Δ}} \text{N4-isopropyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-5-nitropyrimidine-2,4-diamine}

This reaction forms intermediates used in antiviral drug development .

Acid-Base Reactions

The compound’s dihydrochloride salt form is generated via protonation of the free base with hydrochloric acid:

4-(4-Methylpiperazin-1-yl)aniline+2HCl4-(4-Methylpiperazin-1-yl)aniline dihydrochloride\text{4-(4-Methylpiperazin-1-yl)aniline} + 2\text{HCl} \rightarrow \text{4-(4-Methylpiperazin-1-yl)aniline dihydrochloride}

This enhances solubility in aqueous media, critical for biological applications.

Oxidation

The tertiary amine in the piperazine ring can be oxidized to N-oxides using agents like hydrogen peroxide:

4-(4-Methylpiperazin-1-yl)anilineH2O2N-Oxide derivative\text{4-(4-Methylpiperazin-1-yl)aniline} \xrightarrow{\text{H}_2\text{O}_2} \text{N-Oxide derivative}

Reduction

The aromatic amine group participates in diazotization and subsequent reductions, forming intermediates for azo dyes or cross-coupling reactions.

Comparative Reactivity with Analogues

FeatureThis compound4-(4-Methylpiperidin-1-yl)aniline dihydrochloride
Nucleophilicity Higher (piperazine N more reactive)Lower (piperidine N less reactive)
Solubility Enhanced (dihydrochloride salt)Moderate
Synthetic Utility Broad (pharmaceuticals)Limited to specific reactions

Stability and Environmental Factors

  • pH Sensitivity : The compound degrades under strongly alkaline conditions, releasing free base.

  • Thermal Stability : Stable up to 150°C, but prolonged heating in acidic conditions may cause decomposition.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride serves as a reagent for synthesizing various organic compounds. Its ability to undergo nucleophilic substitution reactions at the aromatic ring makes it particularly useful in creating complex molecules, including pharmaceuticals and agrochemicals .

Biology

This compound is employed in biological studies to investigate cellular processes and interactions with biomolecules. It has been shown to influence several biochemical pathways due to its structural similarity to other piperazine compounds. For instance, it can interact with various receptors and enzymes, which is crucial for understanding drug mechanisms and cellular signaling .

Case Study: Janus Kinase Inhibitors
A notable application of this compound is in the development of selective covalent inhibitors for Janus Kinase 3 (JAK3). In a systematic study involving approximately 70 analogs, 4-(4-Methylpiperazin-1-yl)aniline was used to optimize the structural requirements necessary for potent inhibition of JAK3, demonstrating its significance in therapeutic research .

Medicine

The compound has been investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its derivatives have shown promise in targeting specific kinases involved in diseases such as cancer. For example, compounds derived from 4-(4-Methylpiperazin-1-yl)aniline have exhibited anti-cancer efficacy by inhibiting critical signaling pathways that promote tumor growth .

Industrial Applications

In addition to its scientific applications, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows it to be incorporated into various industrial formulations, enhancing product performance and stability.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to various biological effects, including the modulation of cell signaling pathways and the regulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

4-((4-Methylpiperazin-1-yl)sulphonyl)aniline (4b)
  • Structure : Incorporates a sulphonyl group (-SO₂-) at the para position of the aniline ring.
  • Properties : The electron-withdrawing sulphonyl group reduces basicity of the piperazine nitrogen compared to the methyl group in the target compound. This alters electronic distribution and may affect receptor binding or solubility.
  • Data : Molecular weight 241.64 g/mol (free base); NMR signals at δ 2.14 (s, 3H) confirm the methyl group on piperazine .
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]aniline Dihydrochloride (CAS 1431964-90-7)
  • Structure : Features a 2,4-dichlorobenzyl substituent on the piperazine.
  • The dihydrochloride salt counterbalances this by improving solubility .
  • Data: Molecular weight 409.20 g/mol; H-bond donors: 3 .

Positional Isomers of the Aniline-Piperazine Moiety

3-(4-Methylpiperazin-1-yl)aniline
  • Structure : Meta-substituted aniline derivative.
  • Properties: Reduced conjugation between the aniline amino group and piperazine compared to the para-substituted target compound. This may lower electronic delocalization and alter binding affinity in biological targets .
  • Data : CAS RN 148546-99-0; melting point 98–99°C .
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
  • Structure : Contains a piperidine ring fused to the piperazine.
  • Properties: Increased steric bulk and structural complexity, which may improve selectivity for specific receptors but complicate synthesis.

Salt Form Comparisons

Monohydrochloride vs. Dihydrochloride Salts
  • 4-(4-Methylpiperazin-1-yl)aniline Monohydrochloride: Used in pyridazinone inhibitors (e.g., compound 13).
  • Dihydrochloride Salts : Demonstrated in compounds like 4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]aniline dihydrochloride. Higher solubility due to increased ionic character, facilitating formulation in aqueous media .

Electronic and Steric Effects of Functional Groups

4-(Methylsulfonyl)piperazin-1-ium Chloride
  • Structure : Methylsulfonyl group replaces the methylpiperazine in the target compound.
  • Properties : The sulfonyl group is strongly electron-withdrawing, decreasing piperazine basicity and altering charge distribution. This impacts hydrogen-bonding capacity and solubility .
  • Crystallography : Adopts a chair conformation with puckering amplitude Q = 0.5680 Å .

Biological Activity

4-(4-Methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound that has garnered attention in various fields of biological research, particularly due to its potential as a therapeutic agent. This compound is structurally related to aniline and incorporates a piperazine moiety, which is known for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N32HClC_{12}H_{19}N_3\cdot 2HCl. The presence of the piperazine ring enhances its ability to interact with biological targets, making it a candidate for various therapeutic applications.

The primary mechanism of action for this compound involves its role as a tyrosine kinase inhibitor . Tyrosine kinases are pivotal in regulating cellular processes such as growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt signaling pathways that are often upregulated in cancer cells, leading to potential therapeutic effects against tumors.

Target Pathways

  • Signal Transduction : The compound affects pathways involved in cell signaling, which are crucial for maintaining normal cellular functions.
  • Cell Proliferation : Inhibition of tyrosine kinases can lead to reduced cell proliferation, making it valuable in cancer treatment strategies.

Cellular Effects

Research has shown that this compound can modulate various cellular functions:

  • Inhibition of Cancer Cell Proliferation : In vitro studies indicate that this compound can inhibit the proliferation of certain cancer cell lines by interfering with their signaling pathways.
  • Impact on Gene Expression : The compound may alter gene expression profiles associated with cell growth and survival.

Dosage and Efficacy

The biological activity of this compound is dose-dependent:

  • Low Doses : Therapeutic effects such as inhibition of tumor growth have been observed at lower concentrations.
  • High Doses : Higher concentrations may lead to cytotoxic effects that could be detrimental to normal cells.

Research Findings

A summary of key studies and findings related to the biological activity of this compound is presented in the following table:

Study ReferenceFocusFindings
Tyrosine Kinase InhibitionDemonstrated efficacy in inhibiting cancer cell proliferation through tyrosine kinase inhibition.
Cellular SignalingShowed modulation of signal transduction pathways affecting cell growth and differentiation.
Antimicrobial ActivityInvestigated potential antimicrobial properties; however, results were less conclusive compared to anticancer effects.

Case Studies

Several case studies highlight the practical applications and implications of using this compound:

  • Cancer Treatment : A study involving various cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability, suggesting its potential use as an anticancer agent.
  • In Vivo Models : Animal studies have indicated that administration of this compound resulted in decreased tumor sizes compared to control groups, reinforcing its role as a therapeutic candidate.

Q & A

Q. What are the standard synthetic routes for 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, and what factors influence reaction efficiency?

The synthesis typically involves coupling 4-chloronitrobenzene with NN-methylpiperazine under alkaline conditions, followed by reduction of the nitro group to an amine and subsequent dihydrochloride salt formation . Key factors affecting efficiency include:

  • Catalysts : Palladium on carbon for hydrogenation steps .
  • Reaction conditions : Temperature (e.g., 80–100°C for nitro reduction), solvent polarity (DMF or ethanol preferred), and reaction time (12–24 hours) .
  • Purification : Recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine protons at δ 2.4–3.1 ppm) .
  • Mass spectrometry (MS) : ESI-MS to verify molecular weight (m/zm/z 198 [M+H]+^+) .
  • X-ray crystallography : SHELX software for refining crystal structures, with WinGX for data processing and ORTEP for visualization .

Q. What are the primary biochemical applications of this compound in enzyme interaction studies?

It serves as:

  • Enzyme inhibitor : Modulates kinase activity (e.g., EGFR, MAPK) via piperazine-mediated hydrogen bonding .
  • Receptor ligand : Binds to G-protein-coupled receptors (GPCRs) in neuropharmacology studies .
  • Protein crystallization : Used as a co-crystallization agent due to its planar aromatic ring system .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : In desiccators at 2–8°C to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, lab coat) and fume hoods to avoid inhalation/contact.
  • Deactivation : Neutralize spills with 5% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvent systems (ethanol vs. THF), and temperature (60–120°C) to identify optimal conditions .
  • Kinetic analysis : Monitor reaction progress via TLC/HPLC to determine rate-limiting steps (e.g., nitro reduction efficiency) .
  • Scale-up considerations : Use flow chemistry to maintain consistency in large batches .

Q. How can discrepancies in protein binding affinity data for this compound be resolved using computational modeling?

  • Molecular docking : Autodock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .
  • MD simulations : GROMACS for assessing ligand stability in binding pockets over 100-ns trajectories .
  • Validation : Cross-check with ITC (isothermal titration calorimetry) to reconcile computational and experimental KdK_d values .

Q. What strategies mitigate batch-to-batch variability in the compound's purity during large-scale synthesis?

  • In-process controls : Real-time HPLC monitoring (C18 column, 0.1% TFA/ACN mobile phase) to detect impurities early .
  • Quality metrics : Enforce ≥98% purity thresholds via elemental analysis and 1H^1\text{H}-NMR .
  • Post-synthesis treatments : Ion-exchange chromatography to remove residual metal catalysts .

Q. What are the design considerations for synthesizing structural analogs to enhance target selectivity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Br, -CF3_3) at the 2-position to improve kinase selectivity .
  • Piperazine modifications : Replace NN-methyl with cyclopropylmethyl to alter receptor binding kinetics .
  • SAR studies : Compare IC50_{50} values of analogs against target vs. off-target proteins to refine selectivity .

Data Contradiction Analysis

Q. How should conflicting crystallographic data on hydrogen bonding patterns be addressed?

  • Multi-software validation : Refine structures using both SHELXL and PHENIX to identify consistent hydrogen-bonding networks .
  • B-factor analysis : Exclude high-B-factor regions (e.g., disordered solvent molecules) from hydrogen-bond assignments .

Q. What methodologies resolve inconsistencies in reported enzymatic inhibition mechanisms?

  • Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Fluorescence quenching : Use tryptophan fluorescence assays to confirm direct binding to active sites .

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